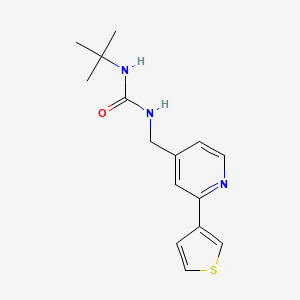
1-(Tert-butyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Tert-butyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been synthesized using different methods.
Scientific Research Applications
Molecular Interactions and Complex Formation
Research by Ośmiałowski et al. (2013) highlights the study of N-(pyridin-2-yl),N'-R(1)-ureas, including compounds with tert-butyl groups, and their association with substituted 2-amino-1,8-naphthyridines and benzoates. The study provides valuable insights into the substituent effect on complex formation, emphasizing the importance of intramolecular hydrogen bonds in urea derivatives for complex stability. This research suggests potential applications in designing molecular sensors and understanding molecular recognition processes (Ośmiałowski et al., 2013).
Synthetic Chemistry and Ligand Design
Smith and colleagues (2013) explored the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds, demonstrating the regioselective manipulation of these molecules. Such studies are crucial for the development of novel synthetic pathways and the design of ligands for metal coordination, which can be applied in catalysis and the synthesis of complex organic molecules (Smith et al., 2013).
Development of Molecular Devices
Lock et al. (2004) investigated the cyclodextrin complexation of stilbene derivatives and their potential in the self-assembly of molecular devices. This work emphasizes the role of urea-linked cyclodextrins in facilitating photoisomerization processes, which is critical for the development of switchable molecular devices and materials with tunable properties (Lock et al., 2004).
Supramolecular Chemistry and Hydrogen Bonding
Research by Beijer et al. (1998) on the strong dimerization of ureidopyrimidones through quadruple hydrogen bonding reveals the potential of urea derivatives in forming highly stable supramolecular assemblies. This has implications for the design of biomimetic materials and the development of novel drug delivery systems (Beijer et al., 1998).
Metal Coordination and Catalysis
The study by Zong and Thummel (2005) on new families of Ru complexes for water oxidation, involving pyridine-substituted urea ligands, highlights the relevance of these compounds in catalysis, especially in energy conversion and storage applications. This research points to the potential of urea derivatives in the development of efficient catalysts for water oxidation, a critical reaction for sustainable energy technologies (Zong & Thummel, 2005).
properties
IUPAC Name |
1-tert-butyl-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-9-11-4-6-16-13(8-11)12-5-7-20-10-12/h4-8,10H,9H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQWQNQGYIRVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2585328.png)
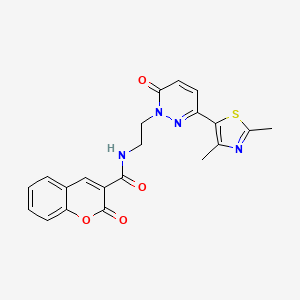
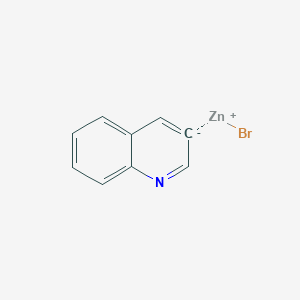
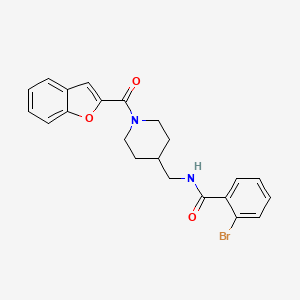
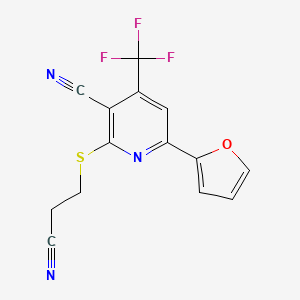
![2-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2585335.png)
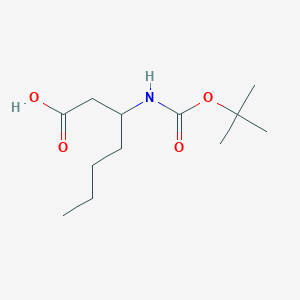
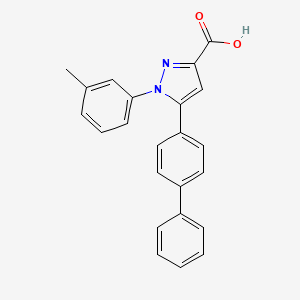
![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2585342.png)
![3-(4-tert-butylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585344.png)
![methyl 2-[(1-methylpyrazol-4-yl)methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2585345.png)
![2-(2-Bromo-4-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2585348.png)
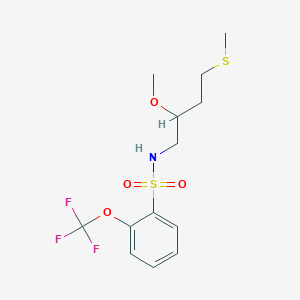
![(5R,8S)-10-((4-fluoro-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2585351.png)